molecular formula C21H24N2O3 B8318317 Benzyl 4-(aminocarbonyl)-3-(cyclohexylamino)benzoate

Benzyl 4-(aminocarbonyl)-3-(cyclohexylamino)benzoate

Cat. No.: B8318317
M. Wt: 352.4 g/mol
InChI Key: CSFXSHZNOFMVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(aminocarbonyl)-3-(cyclohexylamino)benzoate is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl 4-carbamoyl-3-(cyclohexylamino)benzoate

InChI

InChI=1S/C21H24N2O3/c22-20(24)18-12-11-16(13-19(18)23-17-9-5-2-6-10-17)21(25)26-14-15-7-3-1-4-8-15/h1,3-4,7-8,11-13,17,23H,2,5-6,9-10,14H2,(H2,22,24)

InChI Key

CSFXSHZNOFMVKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl 4-cyano-3-(cyclohexylamino)benzoate (66.2 mg, 0.198 mmol) in DMSO (2 mL) was added potassium carbonate (27.4 mg, 0.198 mmol) followed by 30% aqueous hydrogen peroxide (5 drops). The mixture was stirred at room temperature for 45 min, and was then diluted with ethyl acetate. Water was added and then the layers were separated. The aqueous phase was then extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography (40% ethyl acetate in hexanes) to provide benzyl 4-(aminocarbonyl)-3-(cyclohexylamino)benzoate (45.0 mg, 0.128 mmol, 64% yield) as a yellow film. 1H NMR (400 MHz, CDCl3): 7.81 (d, 1H), 7.46-7.32 (m, 7H), 7.16 (dd, 1H), 5.77 (br s, 2H), 5.36 (s, 2H), 3.48-3.38 (m, 1H), 2.05-1.98 (m, 2H), 1.80-1.72 (m, 2H), 1.66-1.59 (m, 1H), 1.45-1.23 (m, 4H); MS (EI) for C21H24N2O3: 353 (MH+).
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2 mL
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